2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound “2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” has a molecular formula of C24H22N4O2S3. It has an average mass of 494.652 Da and a monoisotopic mass of 494.090485 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidin-2-yl group, a benzyl group, a methyl group, and a benzothiazol-2-yl group .Scientific Research Applications
Synthesis and Characterization
Research on similar compounds has focused on the synthesis and characterization of heterocyclic compounds derived from thiophene, pyrimidine, and thiazole moieties. These efforts aim to develop molecules with significant biological activities. For example, studies have shown the synthesis of novel heterocycles incorporating the thiadiazole moiety, demonstrating potential insecticidal activities against pests such as the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Similarly, the design and synthesis of derivatives incorporating pyrimidine and thiazole rings have been explored for their antimicrobial activities, highlighting the compound's relevance in developing new antimicrobial agents (Vlasov et al., 2021).
Pharmacological Applications
While the direct applications of 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide are not explicitly documented, related research underscores the pharmaceutical potential of structurally similar compounds. These studies have led to the discovery of molecules with notable anticancer, antimicrobial, and insecticidal properties. For instance, certain thiazolidinones containing benzothiazole moieties have been evaluated for their anticancer activity, suggesting a promising avenue for cancer treatment research (Havrylyuk et al., 2010). This indicates a potential role for our compound of interest in similar therapeutic areas, given its structural similarities to the compounds under study.
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, as well as the development of synthesis methods and the study of its physical and chemical properties. Further studies could also explore its potential applications in various fields such as medicine and pharmacology .
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S3/c1-14-8-9-17-19(10-14)33-23(25-17)27-20(29)13-31-24-26-18-11-15(2)32-21(18)22(30)28(24)12-16-6-4-3-5-7-16/h3-10,15H,11-13H2,1-2H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZBINCQYXBZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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